

# material safety data sheet for DBM 1285 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DBM 1285 dihydrochloride

Cat. No.: B1150239 Get Quote

# Material Safety Data Sheet: DBM 1285 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **DBM 1285 dihydrochloride**, a potent and orally active p38 MAPK inhibitor. The information is intended to guide researchers in the safe and effective use of this compound in pre-clinical studies.

## **Chemical and Physical Properties**

**DBM 1285 dihydrochloride**, also known as N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). Its physical and chemical properties are summarized below.



| Property          | Value                        |  |
|-------------------|------------------------------|--|
| Molecular Formula | C21H22FN5S·2HCl              |  |
| Molecular Weight  | 468.42 g/mol                 |  |
| CAS Number        | 1782532-29-9                 |  |
| Appearance        | Solid powder                 |  |
| Purity            | ≥98% (as determined by HPLC) |  |
| Solubility        | Soluble in water to 100 mM   |  |
| Storage           | Store at -20°C               |  |

## **Mechanism of Action**

**DBM 1285 dihydrochloride** is a selective inhibitor of p38 MAPK. The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its activation leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- $\alpha$ ) and Interleukin-1 beta (IL-1 $\beta$ ). DBM 1285 exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of p38 MAPK. This, in turn, prevents the phosphorylation of its downstream substrate, MAPK-activated protein kinase 2 (MK2), a key step in the post-transcriptional regulation of TNF- $\alpha$  production.[1]



Click to download full resolution via product page

**Figure 1: DBM 1285 dihydrochloride** inhibits TNF-α production via the p38 MAPK/MK2 pathway.

## **Application Notes**



**DBM 1285 dihydrochloride** has shown efficacy in various in vitro and in vivo models of inflammation. These application notes provide an overview of its potential uses in research.

### In Vitro Inhibition of TNF-α Production

**DBM 1285 dihydrochloride** effectively inhibits the production of TNF- $\alpha$  in various macrophage and monocyte cell lines stimulated with lipopolysaccharide (LPS). This makes it a valuable tool for studying the role of the p38 MAPK pathway in inflammatory cytokine release.

#### Recommended Cell Lines:

- Murine bone marrow-derived macrophages (BMDMs)
- Human monocytic cell line (THP-1)
- Murine macrophage cell line (RAW 264.7)

### Key Findings from Literature:

- DBM 1285 dihydrochloride demonstrates a concentration-dependent inhibition of LPSinduced TNF-α secretion.[1]
- The compound does not affect the mRNA expression of TNF-α, indicating a post-transcriptional mechanism of action.[1]

## In Vivo Anti-Inflammatory Activity

The anti-inflammatory properties of **DBM 1285 dihydrochloride** have been demonstrated in murine models of acute and chronic inflammation.

#### Relevant In Vivo Models:

- Zymosan-induced inflammation: This model is used to assess the acute inflammatory response. DBM 1285 has been shown to attenuate inflammation in this model.
- Adjuvant-induced arthritis: This is a model for chronic inflammatory diseases like rheumatoid arthritis. DBM 1285 has been shown to suppress the progression of arthritis in this model.[1]



## **Experimental Protocols**

The following are detailed protocols for key experiments to evaluate the efficacy of **DBM 1285 dihydrochloride**.

## In Vitro TNF-α Secretion Assay

This protocol describes how to measure the inhibitory effect of **DBM 1285 dihydrochloride** on LPS-induced TNF- $\alpha$  secretion in macrophages.

#### Materials:

- RAW 264.7 cells (or other suitable macrophage cell line)
- DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin)
- DBM 1285 dihydrochloride
- Lipopolysaccharide (LPS) from E. coli
- TNF-α ELISA kit
- 96-well cell culture plates

#### Protocol:

- Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10<sup>4</sup> cells/well and allow them to adhere overnight.
- Prepare a stock solution of DBM 1285 dihydrochloride in sterile water or DMSO.
- Pre-treat the cells with various concentrations of **DBM 1285 dihydrochloride** (e.g., 0.1, 1, 10  $\mu$ M) for 1 hour.
- Stimulate the cells with LPS (1 μg/mL) for 4-6 hours.
- Collect the cell culture supernatant.



- Measure the concentration of TNF- $\alpha$  in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
- Calculate the IC<sub>50</sub> value based on the concentration-response curve.



Click to download full resolution via product page

**Figure 2:** Workflow for in vitro TNF- $\alpha$  secretion assay.

## In Vivo Adjuvant-Induced Arthritis Model

This protocol outlines a general procedure for evaluating the anti-arthritic effects of **DBM 1285 dihydrochloride** in a mouse model.

#### Materials:

- Male BALB/c mice (6-8 weeks old)
- Complete Freund's Adjuvant (CFA)
- DBM 1285 dihydrochloride
- Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)
- Calipers for measuring paw thickness

#### Protocol:

- Induce arthritis by injecting 100  $\mu L$  of CFA into the subplantar region of the right hind paw of each mouse on day 0.
- Randomly divide the mice into treatment and control groups.



- Starting from day 10 post-CFA injection (or as per the study design), orally administer DBM 1285 dihydrochloride (e.g., 10, 30, 100 mg/kg) or vehicle daily for a specified period (e.g., 14 days).
- Monitor the severity of arthritis every other day by:
  - Measuring the paw thickness of both hind paws using calipers.
  - Assigning a clinical arthritis score (e.g., 0-4 scale based on erythema, swelling, and joint rigidity).
- At the end of the treatment period, euthanize the mice and collect hind paws for histological analysis of joint inflammation and bone erosion.

## **Quantitative Data Summary**

The following table summarizes the reported in vitro and in vivo efficacy of **DBM 1285 dihydrochloride**.

| Assay                             | Cell Line <i>l</i><br>Animal Model | Parameter                 | Value                      | Reference |
|-----------------------------------|------------------------------------|---------------------------|----------------------------|-----------|
| TNF-α Secretion                   | RAW 264.7 cells                    | IC50                      | ~1 µM                      | [1]       |
| TNF-α Secretion                   | THP-1 cells                        | IC50                      | ~0.5 μM                    | [1]       |
| p38 MAPK<br>Enzymatic<br>Activity | -                                  | IC50                      | ~50 nM                     | [1]       |
| Adjuvant-<br>Induced Arthritis    | Mouse                              | Paw Swelling<br>Reduction | Significant at 30<br>mg/kg | [1]       |

## **Safety Information**

As a formal Material Safety Data Sheet (MSDS) is not publicly available, researchers should handle **DBM 1285 dihydrochloride** with care, following standard laboratory safety procedures for handling chemical compounds.



#### **General Precautions:**

- Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
- Avoid inhalation of dust and contact with skin and eyes.
- Work in a well-ventilated area, preferably in a chemical fume hood.
- In case of contact, wash the affected area thoroughly with water.
- Consult the supplier for any available safety information.

Disclaimer: This document is intended for research purposes only and does not constitute a formal Material Safety Data Sheet. All experiments should be conducted in accordance with institutional and national guidelines for animal care and laboratory safety.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [material safety data sheet for DBM 1285 dihydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150239#material-safety-data-sheet-for-dbm-1285-dihydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com